1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a nitro-substituted pyrazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of phase-transfer catalysts and continuous flow reactors to streamline the process . Industrial methods also focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the difluoromethyl group produces a carboxylic acid .
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group enhances the compound’s binding affinity and stability, while the nitro group can participate in redox reactions that modulate the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Exhibits antifungal activity and is used in agricultural applications.
Uniqueness
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide stands out due to its combination of a difluoromethyl group, a nitro-substituted pyrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1006994-26-8 |
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Molecular Formula |
C12H16F2N6O4S |
Molecular Weight |
378.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16F2N6O4S/c1-8-11(9(2)19(17-8)12(13)14)25(23,24)16-4-3-5-18-7-10(6-15-18)20(21)22/h6-7,12,16H,3-5H2,1-2H3 |
InChI Key |
DMLMCMOVGVEREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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